![molecular formula C23H26FN3O3S B2773126 N-{4-[1-cyclohexanecarbonyl-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 714263-37-3](/img/structure/B2773126.png)
N-{4-[1-cyclohexanecarbonyl-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as fluorinated pyrazoles, has been reported. The synthesis typically involves a two-step reaction. Firstly, the synthesis of pyrazoline is performed via a one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole is performed via oxidative aromatization of pyrazoline under conventional heating .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-{4-[1-cyclohexanecarbonyl-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide” are not explicitly mentioned in the retrieved sources .Scientific Research Applications
Photocatalysis and Alkylations
Photocatalytic reactions are essential for sustainable chemical synthesis. Recent research highlights that a combination of triphenylphosphine and sodium iodide under blue light–emitting diodes (LEDs) can catalyze the alkylation of silyl enol ethers by decarboxylative coupling with redox-active esters (RAEs). This process occurs without the need for transition metals. Additionally, deaminative alkylation and trifluoromethylation have been demonstrated using this system. The phosphine/iodide-based photoredox system also enables Minisci-type alkylation of N-heterocycles.
Synthesis of Fluorinated Pyrazoles
The compound’s structure suggests potential applications in the synthesis of fluorinated pyrazoles. Researchers have successfully synthesized a new fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole , via oxidative aromatization . This compound could find use in medicinal chemistry or materials science.
Mechanism of Action
Target of Action
A structurally similar compound, a fluorinated pyrazole, has been shown to have a strong binding affinity to thehuman estrogen alpha receptor (ERα) . This suggests that our compound might also interact with similar receptors or proteins.
Mode of Action
Based on the information about similar compounds, it can be inferred that it might interact with its target receptor (like erα) and induce conformational changes, which could then modulate the receptor’s activity .
Biochemical Pathways
If we consider its potential interaction with erα, it might influence theestrogen signaling pathway , which plays a crucial role in various biological processes, including cell growth and differentiation .
Pharmacokinetics
The presence of a fluorine atom in the compound might enhance itsbinding affinity and metabolic stability , thereby potentially improving its bioavailability .
Result of Action
Based on the potential target (erα), it might influence thegrowth and differentiation of cells , particularly in tissues where ERα is expressed .
properties
IUPAC Name |
N-[4-[2-(cyclohexanecarbonyl)-3-(3-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O3S/c1-31(29,30)26-20-12-10-16(11-13-20)21-15-22(18-8-5-9-19(24)14-18)27(25-21)23(28)17-6-3-2-4-7-17/h5,8-14,17,22,26H,2-4,6-7,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOOOUJCBSESEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)F)C(=O)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[1-cyclohexanecarbonyl-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide |
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